molecular formula C3H4Cl2O B154343 2,3-Dichloropropionaldehyde CAS No. 10140-89-3

2,3-Dichloropropionaldehyde

Cat. No. B154343
CAS RN: 10140-89-3
M. Wt: 126.97 g/mol
InChI Key: IZRKUJREXIKAQM-UHFFFAOYSA-N
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Description

2,3-Dichloropropionaldehyde is a chemical compound with the formula C3H4Cl2O. It has a molecular weight of 126.969 . It’s also known by other names such as 2,3-dichloropropanal .


Synthesis Analysis

The synthesis of 2,3-Dichloropropionaldehyde can be achieved through the conversion of 1,2,3-trichloropropane. This conversion is facilitated by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase . The reaction pathway indicates that 1,2,3-trichloropropane is initially oxidized to 2,3-dichloropropionaldehyde and 1,3-dichloroacetone, depending on whether oxygen insertion occurred on the C-3 or C-2 carbon of 1,2,3,-trichloropropane .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloropropionaldehyde can be represented by the InChI string: InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloropropionaldehyde include a molecular weight of 126.969 . More detailed properties such as boiling point, critical temperature, and critical pressure can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Chemical Properties and Preparation

2,3-Dichloropropionaldehyde is a compound identified by its molecular formula C3H4Cl2O. It is a colorless liquid not commercially available and is usually prepared by bubbling dry chlorine gas into neat Acrolein at a controlled temperature. The reagent is prone to polymerization and is recommended to be used freshly prepared for best results. This compound undergoes condensation reactions, ene reactions, and 1,2-additions, and serves as a precursor for α-chloro nitrone (Petrzilka, 2001).

Applications in Synthesis and Chemistry

  • Homopropargyl Alcohols and Enynes Production : 2,3-Dichloropropionaldehyde plays a role in the synthesis of 4-substituted homopropargyl alcohols and 5-en-3-yn-1-ols through a palladium-catalyzed process (Umaña & Cabezas, 2017).
  • Stereo-selective Synthesis : In organic synthesis, it assists in the stereo-selective creation of 2-aminotetrahydrofurans, important for the core structures of DNA and RNA (Benfatti, de Nanteuil, & Waser, 2012).
  • Carbonyl Compounds Protection : It is involved in the acetalization of carbonyl compounds under basic conditions, serving as a method to protect carbonyl groups in cyclic acetals (Barbasiewicz & Mąkosza, 2006).

Environmental and Biological Relevance

  • Atmospheric Reactions and Environmental Impact : 2,3-Dichloropropionaldehyde is studied for its role in atmospheric reactions, particularly concerning its impact when used as an insecticide fumigant (Tuazon, Atkinson, Winer, & Pitts, 1984).
  • Food Chemistry and Contaminants : It has been investigated in the context of food chemistry, specifically as a contaminant in thermally treated foods and its toxicological aspects (Jędrkiewicz, Kupska, Głowacz, Gromadzka, & Namieśnik, 2016).

Potential Applications in Materials Science

  • Strengthening Gelatin-based Films : Research has explored its use as a bio-crosslinker in composite gelatin-based films, demonstrating its utility in enhancing mechanical and barrier properties of these materials (Wang, Wang, Hong, & Zhou, 2021).

Safety And Hazards

In terms of safety and hazards, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 2,3-Dichloropropionaldehyde . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2,3-dichloropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRKUJREXIKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906137
Record name 2,3-Dichloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropropanal

CAS RN

10140-89-3
Record name 2,3-Dichloropropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10140-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloropropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloropropionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROPROPIONALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX2J64S05F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MI Arif, G Samin, JGE van Leeuwen… - Applied and …, 2012 - Am Soc Microbiol
A Pseudomonas putida strain (MC4) that can utilize 2,3-dichloro-1-propanol (DCP) and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth was …
Number of citations: 16 journals.asm.org
T Bosma, DB Janssen - Applied microbiology and biotechnology, 1998 - Springer
Chlorinated propanes are important pollutants that may show persistent behaviour in the environment. The biotransformation of 1-chloropropane, 1,2-dichloropropane, 1,3-…
Number of citations: 44 link.springer.com
A ROSS, RN Ring - The Journal of Organic Chemistry, 1961 - ACS Publications
-Halogenated aldehydes react anomalously with the usual 2, 4-dinitrophenylhydrazine reagents to give halogen-free products. It has now been found that a solution of 2, 4-…
Number of citations: 22 pubs.acs.org
M Petrzilka - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 10140‐89‐3 ] C 3 H 4 Cl 2 O (MW 126.97) InChI = 1S/C3H4Cl2O/c4‐1‐3(5)2‐6/h2‐3H,1H2 InChIKey = IZRKUJREXIKAQM‐UHFFFAOYSA‐N (undergoes condensation reactions , ene …
Number of citations: 0 onlinelibrary.wiley.com
JA Secrist III, PS Liu - The Journal of Organic Chemistry, 1978 - ACS Publications
The condensation of 2, 6-diaminopyrimidin-4-one (3) with various a-halo carbonyl compounds is examined. The reaction produces two types of products, both regiospecifically. For …
Number of citations: 81 pubs.acs.org
G Samin, MI Arif, JGE van Leeuwen, J Oppentocht… - Genetic Engineering For … - core.ac.uk
A Pseudomonas putida strain (MC4) that can utilize 2, 3-dichloro-1-propanol (DCP) and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth was …
Number of citations: 4 core.ac.uk
JO Leeuwen, DB Janssen, MI Arif, G Samin, GE Jan - 2012 - researchgate.net
A Pseudomonas putida strain (MC4) that can utilize 2, 3-dichloro-1-propanol (DCP) and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth was …
Number of citations: 2 www.researchgate.net
I Schuphan, JE Casida - Journal of Agricultural and Food …, 1979 - ACS Publications
S-Chloroallyl diisopropylthiocarbamate sulfoxides are obtained on treating the corresponding thio-carbamates such as diallate and triallate herbicides with equimolar m-…
Number of citations: 39 pubs.acs.org
HJ Sanders, G Walker, H Edwards… - Industrial & Engineering …, 1958 - ACS Publications
pounds—acrolein and peracetic acid—1 are opening up whole new fields of chemistry for Union Carbide Chemicals. So promising are these compounds that Carbide believes they …
Number of citations: 10 pubs.acs.org
B Ellis - Chemistry and technology of epoxy resins, 1993 - Springer
The term ‘epoxy resin’ is applied to both the prepolymers and to the cured resins; the former contain reactive epoxy groups, , hence their name. In the cured resins all of the reactive …
Number of citations: 69 link.springer.com

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